4a,5,6,7,8,8a-Hexahydrochromen-4-one
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Overview
Description
. It is characterized by the fusion of a benzene ring to a heterocyclic pyran ring. This compound is notable for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-1-Benzopyran-4-one can be synthesized through various methods. One common approach involves the cyclization of o-hydroxyacetophenone with formic acid . Another method includes the use of β-keto acids, followed by sequential cyclization and dehydration . Additionally, palladium-catalyzed coupling of halogeno derivatives with alkenes is also employed .
Industrial Production Methods: Industrial production of 4H-1-Benzopyran-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is gaining popularity to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4H-1-Benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products: The major products formed from these reactions include substituted chromones, dihydrochromones, and quinones .
Scientific Research Applications
4H-1-Benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and dyes.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Chromone derivatives exhibit significant anticancer, anti-inflammatory, and antiviral activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating electrons.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one is unique due to its versatile biological activities and structural simplicity. Similar compounds include:
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H12O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-7,9H,1-4H2 |
InChI Key |
QHBNSQXBSFMUDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C=CO2 |
Origin of Product |
United States |
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